molecular formula C5H7F3N2 B1373982 2-[(3,3,3-Trifluoropropyl)amino]acetonitrile CAS No. 1341612-55-2

2-[(3,3,3-Trifluoropropyl)amino]acetonitrile

Cat. No.: B1373982
CAS No.: 1341612-55-2
M. Wt: 152.12 g/mol
InChI Key: IDBIINOWBNGHGT-UHFFFAOYSA-N
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Description

“2-[(3,3,3-Trifluoropropyl)amino]acetonitrile” is an organofluorine compound . It has garnered significant attention from the scientific community due to its unique properties and potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular formula of “this compound” is C5H7F3N2 . It contains a total of 16 bonds; 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 triple bond, 1 secondary amine (aliphatic), and 1 nitrile (aliphatic) .


Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 152.12 g/mol .

Scientific Research Applications

Chemical Synthesis and Reactions

2-[(3,3,3-Trifluoropropyl)amino]acetonitrile is involved in various chemical synthesis processes. For instance, it has been used in the synthesis of medicinally important 5-amino-1,2,3-triazoles through a novel Cs2CO3-catalyzed azide–acetonitrile[3 + 2]-cycloaddition, demonstrating high yields and regioselectivity (Patoju M. Krishna, D. Ramachary, S. Peesapati, 2015). Additionally, its role as both a solvent and a substrate in the one-pot multi-component synthesis of novel polysubstituted 4-amino-2,3-dihydropyridines has been highlighted (N. Mahajan, A. Sambyal, A. S. Pannu, T. K. Razdan, 2011).

Astrophysical Environments

In the field of astrophysics, acetonitrile and amino acetonitrile, potential precursors of amino acids, have been studied. Their formation pathways in interstellar-like conditions were explored, providing insights into the chemical reactivity in interstellar ices and the origin of organic matter in molecular clouds and protoplanetary disks (G. Danger, J. Bossa, P. D. Marcellus, F. Borget, F. Duvernay, P. Theulé, T. Chiavassa, L. D'hendecourt, 2011).

Analytical Chemistry

In analytical chemistry, the use of acetonitrile for the determination of dansyl amino acids using chemiluminescence in high-performance liquid chromatography has been noted. This methodology involves the combination of eluted dansyl amino acids with a chemiluminescence reagent, demonstrating its utility in the sensitive detection of specific amino acids (Lee Won-yong, T. Nieman, 1994).

Medicinal Chemistry

Acetonitrile derivatives, such as 2,4-diamino-1,3,5-triazine derivatives synthesized from 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, have shown potential in medicinal chemistry due to their anticancer activity, particularly against melanoma cell lines (F. Sa̧czewski, A. Bułakowska, P. Bednarski, R. Grunert, 2006).

Supramolecular Chemistry

This compound's utility in supramolecular chemistry is evident from studies on tetraaminothiacalixarenes. These compounds, when crystallized from solutions containing acetonitrile, demonstrate unique inclusion behaviors towards small organic molecules, illustrating the versatile conformational adaptability of these host molecules (Naoya Morohashi, H. Katagiri, Takanori Shimazaki, Y. Kitamoto, Shinya Tanaka, C. Kabuto, N. Iki, T. Hattori, S. Miyano, 2013).

Safety and Hazards

The compound is classified as dangerous with hazard statements including H226, H302, H312, H314, H332, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Properties

IUPAC Name

2-(3,3,3-trifluoropropylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2/c6-5(7,8)1-3-10-4-2-9/h10H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBIINOWBNGHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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